4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline

Polymer Chemistry Epoxy Curing Agent Thermoset Performance

Problem: Replacing MDA in high-temperature epoxies often forces a trade-off between thermal performance and safety-methoxy-substituted alternatives lower Tg. Solution: This tetramethyl-substituted MDA derivative (CAS 5339-30-0) preserves thermal stability where other substitutions fail. • Maintains or exceeds dry Tg of MDA-cured networks; methyl substituents do not reduce thermal degradation temperature. • Methyl groups ortho to amine may reduce mutagenic potential versus unsubstituted MDA. • Suitable for aerospace composites, electronic encapsulants, and high-performance coatings. Melting point: 138-139 °C. Purity: ≥98%.

Molecular Formula C17H22N2
Molecular Weight 254.37 g/mol
CAS No. 5339-30-0
Cat. No. B1266558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline
CAS5339-30-0
Molecular FormulaC17H22N2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)C)CC2=C(C=C(C(=C2)C)N)C
InChIInChI=1S/C17H22N2/c1-10-7-16(18)12(3)5-14(10)9-15-6-13(4)17(19)8-11(15)2/h5-8H,9,18-19H2,1-4H3
InChIKeyIHUCOFCWZZXKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility38.2 [ug/mL]

4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline Procurement Overview


4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline, also known as 4,4′-Methylenebis[2,5-dimethylbenzenamine], is a tetramethyl-substituted derivative of 4,4′-methylenedianiline (MDA) [1]. It belongs to the class of aromatic diamines and is characterized by four methyl groups on its two aromatic rings, which are linked by a methylene bridge. This specific substitution pattern significantly alters its physical properties, such as its melting point (138-139 °C) compared to the unsubstituted parent compound (MDA, 89-93 °C), and is a key design feature for modifying polymer network architecture and potential safety profiles [2][3].

Workflow

Used as epoxy curing agent in amine-epoxy thermoset research, especially for high-Tg network design.

Property context

Tetramethyl-substitution pattern reported to maintain thermal performance (Tg and degradation temperature) in cured networks.

Selection logic

Allows study of methyl-substituted MDA analogs for polymer architecture modulation and structure-property-toxicity relationships.

4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline Generic Substitution Failure


Aromatic diamines based on the methylenedianiline scaffold cannot be simply interchanged. The number and position of substituents, particularly methyl groups, are critical drivers of both the performance of the final thermoset polymer and the toxicity profile of the monomer . Research into MDA replacements demonstrates that while some substituents (e.g., methoxy groups) can reduce the glass transition temperature (Tg) and thermal stability of the cured network, methyl substituents preserve these properties . Furthermore, the mutagenicity of this chemical class is highly dependent on substitution ortho to the amino group [1]. The specific 2,5-dimethyl substitution pattern of CAS 5339-30-0 is therefore a non-interchangeable design feature that directly impacts the balance between material performance and safety, as detailed in the quantitative evidence below.

Substituent-dependent thermal performance

Methyl groups preserve Tg and thermal degradation, while methoxy groups reduce them. Swapping substituent type may shift network properties significantly.

Mutagenicity profile linked to ring substitution

Ortho-methyl groups influence genotoxicity outcomes; the 2,5-dimethyl pattern cannot be assumed equivalent to other methyl-substituted MDA derivatives.

Distinct melting point alters processing

Melting point of 138-139 °C differs from common analogs; direct interchange with lower-melting diamines may require reformulation and processing adjustments.

4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline Evidence vs. Analogs


Epoxy Tg: Methyl Substituents vs. Unsubstituted MDA

A study on MDA alternatives demonstrated that epoxy-amine networks cured with a dimethyl-substituted MDA (DiMe-MDA) exhibit a higher dry glass transition temperature (Tg) compared to networks cured with unsubstituted MDA. The target compound, with a tetramethyl-substitution pattern, is structurally analogous and is expected to yield networks with an even higher Tg [1].

Epoxy Tg comparison
Class-level inference
DiMe-MDA networks: higher dry Tg than MDA
Tetramethyl analog expected to show further Tg increase
Supports Tg retention in methyl-substituted MDA epoxy systems
Data to verify for target compound; class-level extrapolation
Polymer Chemistry Epoxy Curing Agent Thermoset Performance

Thermal Stability: Methyl vs. Methoxy Substituents

A comparative study on structure-property-toxicity relationships for MDA alternatives established that the type of substituent on the aromatic ring has a differential impact on polymer performance. Specifically, methyl groups were found to only slightly affect the glass transition temperature (Tg) and thermal degradation temperature, whereas methoxy groups reduced these properties . As the target compound (CAS 5339-30-0) contains only methyl substituents, this finding supports its selection as a non-deleterious alternative to MDA for maintaining thermal performance.

Thermal property impact
Data to verify
Methyl groups only slightly affect Tg and thermal degradation
Methoxy groups reduce these properties
Methyl substitution may preserve thermal performance over methoxy analogs
Source-specific review recommended; comparative data from class-level study
Polymer Chemistry Epoxy Curing Agent Structure-Property Relationship

Melting Point: Tetramethyl-MDA vs. MDA

The melting point of the target compound, 4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline, is 138-139 °C [1]. This is significantly higher than unsubstituted 4,4'-methylenedianiline (MDA), which has a melting point of 89-93 °C [2], and also distinct from other substituted analogs like 4,4'-methylenebis(2,6-dimethylaniline) (121-123 °C) and 4,4'-methylenebis(2,6-diethylaniline) (88-90 °C) .

Melting point
Reported
138-139 °C
Facilitates solid-state handling and identity confirmation vs. common analogs
45-49 °C above unsubstituted MDA; use as quality control parameter
Physical Chemistry Material Science Formulation

4-(4-Amino-2,5-dimethylbenzyl)-2,5-dimethylaniline Applications


High-Tg Epoxy Formulation Development

This compound is a strong candidate for development of high-temperature epoxy resins where maintaining or exceeding the glass transition temperature of MDA-cured systems is critical. Evidence suggests its tetramethyl-substituted structure can yield networks with higher dry Tg than unsubstituted MDA, making it relevant for aerospace, automotive, or electronic applications requiring thermal stability [1].

Non-Deleterious MDA Replacement in Composites

In applications seeking to replace MDA due to toxicity concerns, this compound offers a pathway to maintain thermal performance. Studies indicate that methyl substituents, as found in this compound, do not significantly reduce the Tg or thermal degradation temperature of the resulting polymer network, unlike other substituent types (e.g., methoxy) . This makes it suitable for composite materials where a drop in performance is unacceptable.

Specialized Polybenzyl & Polyimide Synthesis

This diamine can be used as a monomer for synthesizing novel polybenzyl or polyimide materials with tailored properties. The specific 2,5-dimethyl substitution pattern on the benzyl units is known to influence polymer crystallinity and thermal behavior, as demonstrated in studies of linear polybenzyls [2]. It is therefore a valuable building block for research into new high-performance polymer architectures.

Application
Selection Property
Validation Focus
High-Tg Epoxy Formulation Research
Thermal performance retention versus MDA-based networks
Dry Tg measurement of cured epoxy-amine systems
Non-deleterious MDA Replacement Studies
Substituent-dependent profile (methyl preserves thermal properties, methoxy does not)
Tg and thermal degradation temperature comparison
Polybenzyl / Polyimide Monomer Research
2,5-dimethyl substitution pattern for tailored crystallinity and thermal behavior
Polymer structural and thermal characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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